N-Benzyl-6-[4-(4-bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine
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Overview
Description
N-Benzyl-6-[4-(4-bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzyl group, a bromobenzenesulfonyl group, and a piperazine ring attached to a pyridazine core. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-[4-(4-bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine typically involves multiple steps:
Formation of the Bromobenzenesulfonyl Intermediate: This step involves the reaction of benzylamine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Piperazine: The intermediate is then reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.
Cyclization to Form Pyridazine Core: The final step involves the cyclization of the piperazine derivative with a suitable pyridazine precursor under reflux conditions in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-[4-(4-bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in DMF.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-6-[4-(4-bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-6-[4-(4-bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-bromobenzenesulfonamide: Similar structure but lacks the piperazine and pyridazine moieties.
N-Benzyl-2-bromobenzenesulfonamide: Similar structure with a different position of the bromine atom.
Uniqueness
N-Benzyl-6-[4-(4-bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is unique due to the presence of the piperazine and pyridazine rings, which confer additional biological activity and potential therapeutic applications compared to its simpler analogs .
Properties
Molecular Formula |
C21H22BrN5O2S |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-benzyl-6-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C21H22BrN5O2S/c22-18-6-8-19(9-7-18)30(28,29)27-14-12-26(13-15-27)21-11-10-20(24-25-21)23-16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,23,24) |
InChI Key |
IJPQTWYYRQQPSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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